![molecular formula C8H7BrN2O2S B1524560 1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione CAS No. 1184753-48-7](/img/structure/B1524560.png)
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione
Overview
Description
1-(5-Bromo-1,3-thiazol-2-yl)piperidine-2,6-dione, also known as 5-Bromo-1,3-thiazol-2-ylpiperidine-2,6-dione, is a synthetic organic compound belonging to the piperidine class of compounds. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of various heterocyclic compounds.
Scientific Research Applications
Therapeutic Potential
The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Activities
Thiazole, a component of the compound, is found in many potent biologically active compounds . Thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .
Treatment of Sickle Cell Disease
The compound has been used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels. This makes it useful for the treatment of sickle cell disease and β- .
PROTAC Research
The compound is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein .
Synthesis of New Compounds
The compound has been shown to be useful in the synthesis of a new series of 1,3-thiazole, pyrano [2,3- d ]thiazole and 4,5-dihydrothiazolo [4,5- b ]pyridine derivatives using hydrazonoyl halides as precursors .
Antimicrobial Drug Development
Given the broad range of biological activities of imidazole and thiazole derivatives, the compound could potentially be used in the development of new antimicrobial drugs .
Mechanism of Action
- The thiazole ring in the compound consists of sulfur and nitrogen atoms, rendering it aromatic. Aromatic rings have reactive positions where various reactions can occur .
- The compound’s mode of action likely involves interactions with essential thiols within bacterial cells. These interactions may lead to bacteriostasis (inhibition of bacterial growth) followed by growth at an inhibited rate .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c9-5-4-10-8(14-5)11-6(12)2-1-3-7(11)13/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWYVDALXIHYKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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